

Application of Phenothiazine Derivatives in Organoid Models: A Case Study with Chlorpromazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aminopromazine**

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Published: December 19, 2025

Introduction

Organoid technology represents a significant advancement in preclinical drug development and toxicology, offering three-dimensional, self-organizing models that closely recapitulate the physiology of human organs.^{[1][2][3][4]} This document provides detailed application notes and protocols for the use of phenothiazine derivatives in organoid models. While specific research on **aminopromazine** in organoids is not currently available in the published literature, this report uses the extensively studied phenothiazine, chlorpromazine (CPZ), as a representative compound to illustrate the application and methodologies in a cholangiocyte organoid model.^{[1][2][5]} These protocols can be adapted for the investigation of **aminopromazine** and other related compounds.

Chlorpromazine, a first-generation antipsychotic, is known to carry a risk of drug-induced liver injury (DILI), particularly cholestatic damage to the bile ducts.^{[2][6]} Recent studies have utilized intrahepatic cholangiocyte organoids (ICOs) to model CPZ-induced bile duct injury, providing valuable mechanistic insights into its toxicity.^{[1][2][5]} This model allows for the investigation of dose- and time-dependent toxicity, barrier function disruption, oxidative stress, and changes in transporter expression.^{[1][2]}

Quantitative Data Summary

The following tables summarize the quantitative data from studies of chlorpromazine in differentiated cholangiocyte-like cell organoids (CLCOs).

Table 1: Cytotoxicity of Chlorpromazine (CPZ) in Cholangiocyte-Like Cell Organoids (CLCOs)

Condition	Time Point	IC50 Value (µM)	Assay Used
CPZ alone	72 hours	52.8	AlamarBlue
CPZ + Bile Acid Cocktail	72 hours	63.5	AlamarBlue
CPZ alone	72 hours	56.4	LDH Release
CPZ + Bile Acid Cocktail	72 hours	67.2	LDH Release

Data extracted from a study on CPZ-induced bile duct injury in cholangiocyte organoids.[\[2\]](#) A 30 µM concentration was found to be non-cytotoxic at 24 hours but decreased viability at 72 hours and was used for subsequent mechanistic experiments.

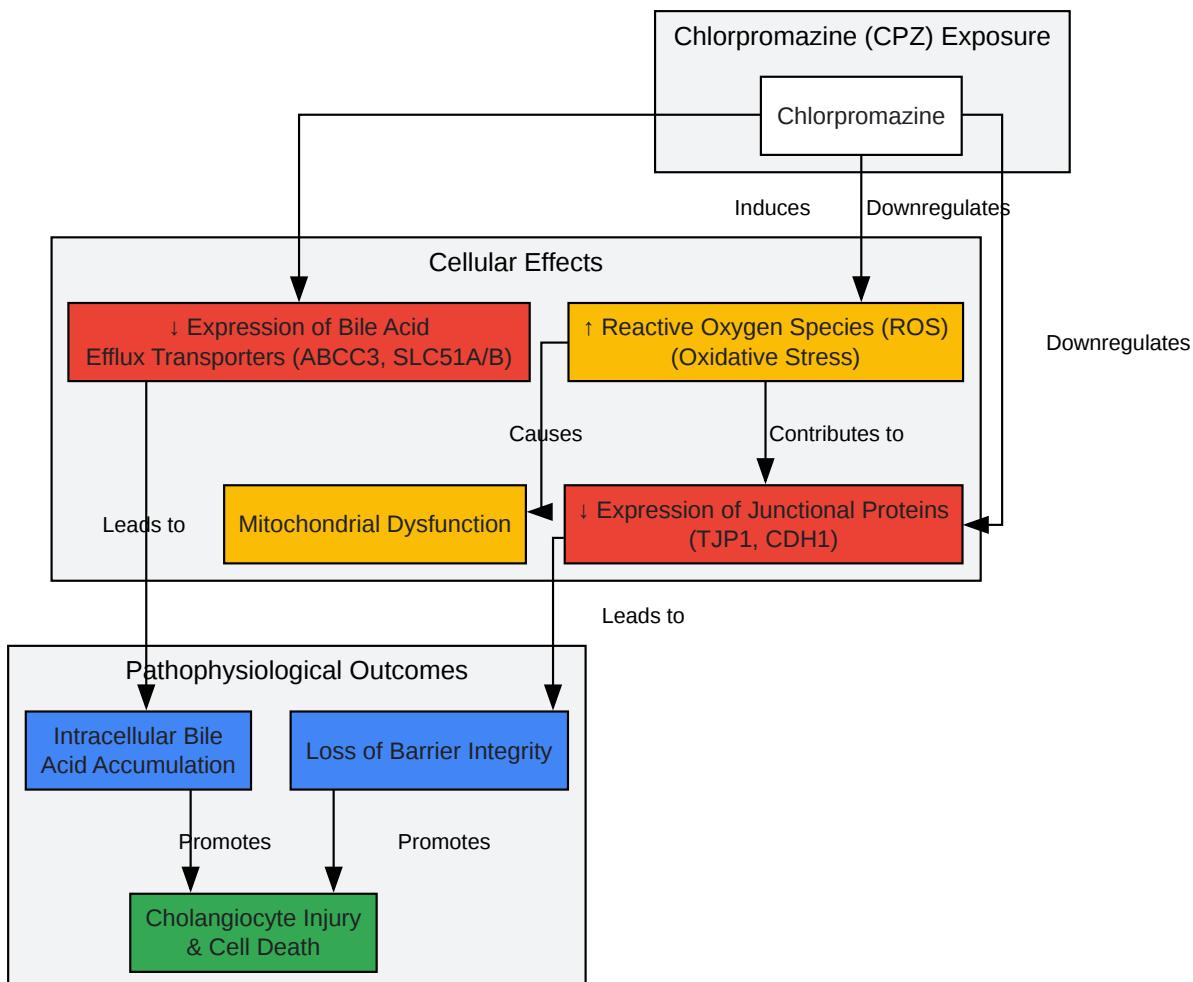
Table 2: Effect of Chlorpromazine (CPZ) on Gene Expression in CLCOs

Gene Target	Function	Condition	Fold Change vs. Control
Barrier Function			
TJP1 (ZO-1)	Tight Junction Protein	CPZ (30 μ M, 72h)	Decreased
CDH1 (E-cadherin)	Adherens Junction Protein	CPZ (30 μ M, 72h)	Decreased
LOXL2	Extracellular Matrix Formation	CPZ (30 μ M, 72h)	Decreased
Bile Acid Transporters			
ABCC3	Basolateral Efflux	CPZ (30 μ M, 72h)	Decreased
SLC51A	Basolateral Efflux	CPZ (30 μ M, 72h)	Decreased
SLC51B	Basolateral Efflux	CPZ (30 μ M, 72h)	Decreased
ABCB1	Basolateral Efflux	CPZ (30 μ M, 72h)	Decreased

Summary of findings from Wang et al., where CPZ exposure led to a significant reduction in the expression of genes crucial for maintaining monolayer integrity and bile acid transport.[\[1\]](#)[\[2\]](#)

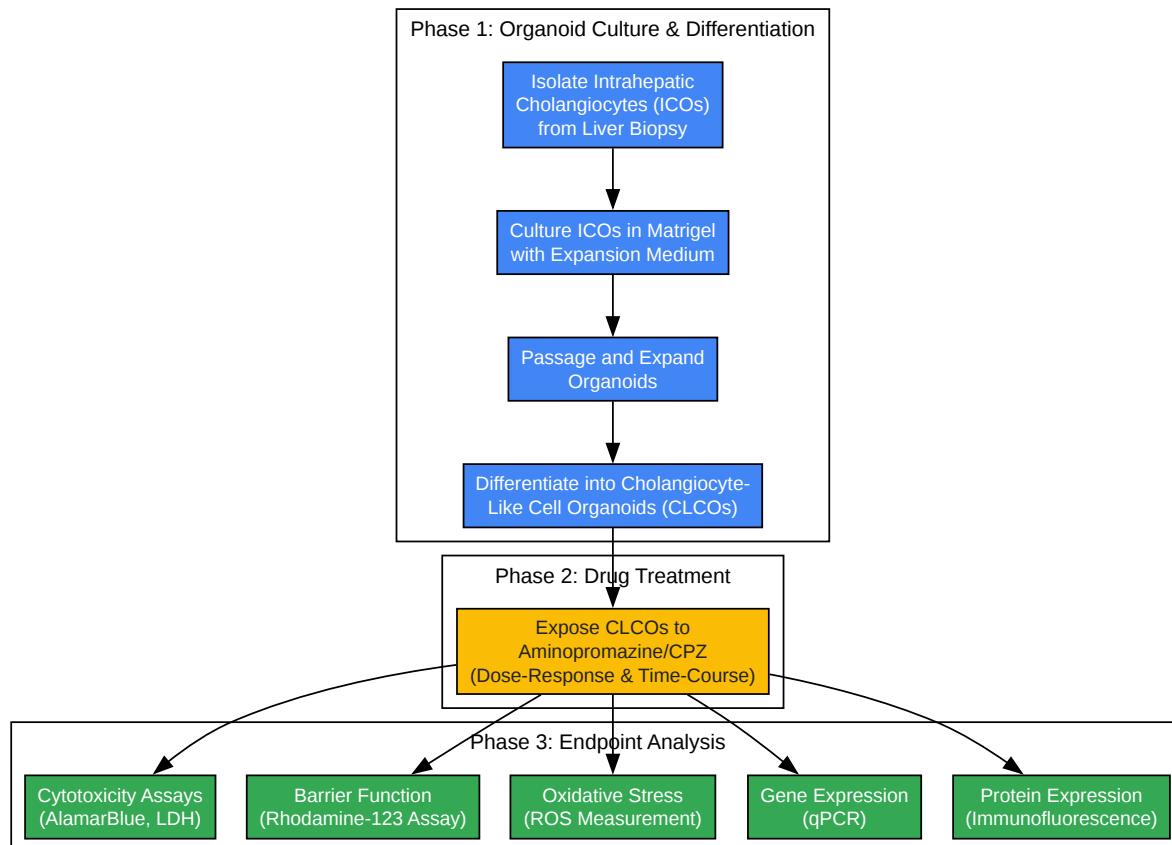
Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Chlorpromazine-Induced Cholangiocyte Injury

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Caption: Proposed mechanism of CPZ-induced injury in cholangiocyte organoids.

Experimental Workflow for Assessing Drug Toxicity in Organoids

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Caption: General workflow for testing phenothiazine toxicity in organoids.

Experimental Protocols

Protocol 1: Culture and Differentiation of Intrahepatic Cholangiocyte Organoids (ICOs)

This protocol is adapted from methodologies used for establishing and differentiating human cholangiocyte organoids.[\[2\]](#)[\[3\]](#)[\[7\]](#)

Materials:

- Human liver tissue (biopsy)
- Digestion Buffer (e.g., Collagenase/Dispase solution)
- Basal Culture Medium (Advanced DMEM/F12)
- Expansion Medium (Basal medium supplemented with Noggin, R-spondin, EGF, FGF10, Gastrin, N-acetylcysteine, B27 supplement)
- Differentiation Medium (Basal medium supplemented with FGF10, NAC, B27, ITS Premix)
- Matrigel (growth factor reduced)
- Cell recovery solution (e.g., TrypLE)
- Culture plates (24-well or 48-well)

Procedure:

- Isolation: Mince the liver tissue and digest with an appropriate enzyme cocktail at 37°C to isolate intrahepatic bile duct fragments.
- Seeding: Resuspend the isolated fragments or cells in cold Matrigel and seed 40-50 µL domes in the center of pre-warmed 24-well plate wells.
- Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
[\[7\]](#)
- Expansion: Overlay each dome with 500 µL of Expansion Medium. Culture at 37°C, 5% CO₂, changing the medium every 2-3 days.
- Passaging: Once organoids are large and dense (typically 7-10 days), mechanically or enzymatically dissociate them. Re-plate the fragments in fresh Matrigel at a 1:3 to 1:4 ratio.

[\[8\]](#)

- Differentiation: For experiments, switch confluent organoid cultures from Expansion Medium to Differentiation Medium for one week to obtain mature cholangiocyte-like cell organoids (CLCOs).[\[8\]](#)

Protocol 2: Drug Treatment and Cytotoxicity Assessment

Materials:

- Differentiated CLCOs in 24-well plates
- Chlorpromazine (or **Aminopromazine**) stock solution
- Culture medium
- AlamarBlue HS reagent[\[9\]](#)[\[10\]](#)
- LDH Cytotoxicity Assay Kit[\[2\]](#)

Procedure:

- Drug Preparation: Prepare serial dilutions of the test compound (e.g., 0-320 μ M for CPZ) in the appropriate culture medium.[\[1\]](#)
- Treatment: Aspirate the old medium from the CLCO cultures and add the medium containing the drug concentrations. Include a vehicle-only control.
- Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

AlamarBlue Assay (Viability):[\[9\]](#)[\[10\]](#)

- At the end of the incubation period, add AlamarBlue reagent to each well at a volume equal to 10% of the culture medium volume.
- Incubate for 2-4 hours at 37°C, protected from light.

- Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control.

LDH Assay (Cytotoxicity):

- At the end of the incubation period, carefully collect the culture supernatant from each well.
- Follow the manufacturer's instructions for the LDH assay kit to measure the amount of lactate dehydrogenase released from damaged cells.
- Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

Protocol 3: Assessment of Cholangiocyte Barrier Function

This protocol uses Rhodamine-123, a fluorescent substrate, to assess the integrity of the cholangiocyte barrier. Disruption of tight junctions leads to leakage of the dye into the organoid lumen.[\[1\]](#)[\[11\]](#)

Materials:

- Treated CLCOs
- Rhodamine-123 stock solution
- Fluorescence microscope

Procedure:

- Preparation: Following drug treatment, wash the CLCOs gently with pre-warmed basal medium.
- Staining: Add medium containing Rhodamine-123 (e.g., 5 μ M) to each well.
- Incubation: Incubate for 30 minutes at 37°C.

- Washing: Wash the CLCOs three times with fresh medium to remove the excess dye.
- Imaging: Immediately acquire images using a fluorescence microscope.
- Analysis: Quantify the fluorescence intensity inside the organoid lumen compared to the surrounding cells. Increased luminal fluorescence indicates a compromised barrier function. [\[1\]](#)[\[2\]](#)

Protocol 4: Measurement of Oxidative Stress

Reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

Materials:

- Treated CLCOs
- ROS detection reagent (e.g., H2DCFDA)
- Fluorescence microplate reader or microscope

Procedure:

- Loading: After drug treatment (e.g., 2 hours for early events), wash the organoids and incubate them with the ROS detection reagent in basal medium according to the manufacturer's protocol (e.g., 10 μ M H2DCFDA for 30 minutes at 37°C).
- Washing: Gently wash the organoids to remove the excess probe.
- Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.[\[2\]](#)

Potential Applications for Aminopromazine in Organoid Models

While direct data is lacking, the protocols established for chlorpromazine can be readily adapted to investigate the effects of **aminopromazine** in various organoid systems.

- Neurotoxicity and Developmental Effects: Brain organoids could be used to model the therapeutic and potential adverse effects of **aminopromazine** on neuronal development, synaptogenesis, and cell viability, which is relevant for its antipsychotic properties.
- Hepatotoxicity Screening: Liver organoids, including cholangiocyte and hepatocyte models, would be crucial for assessing the potential for **aminopromazine** to cause drug-induced liver injury, similar to the studies conducted with chlorpromazine.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Gastrointestinal Effects: Intestinal organoids could be employed to study the effects of **aminopromazine** on gut motility, barrier function, and cell health, given the known anticholinergic side effects of some phenothiazines.
- Mechanism of Action Studies: By combining organoid models with molecular biology techniques (e.g., CRISPR-Cas9, RNA-seq), the specific signaling pathways modulated by **aminopromazine** in a human-relevant context can be elucidated.

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- To cite this document: BenchChem. [Application of Phenothiazine Derivatives in Organoid Models: A Case Study with Chlorpromazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665993#application-of-aminopromazine-in-organoid-models]

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